3,4-Methylenedioxy Pyrovalerone-d8 (hydrochloride)
3,4-Methylenedioxy Pyrovalerone-d8 (hydrochloride)
3,4-Methylenedioxy Pyrovalerone-d8 (hydrochloride) (3,4-MDPV-d8 (hydrochloride)) contains eight deuterium atoms at the 1-pyrrolidinyl position. It is intended for use as an internal standard for the quantification of 3,4-MDPV by GC- or LC-mass spectrometry. Pyrovalerone (Item No. 10817) and its analogs are inhibitors of the transporters for certain monoamine neurotransmitters, including dopamine and norepinephrine, preventing their uptake. 3,4-MDPV is an analog of pyrovalerone which includes the 3,4-methylenedioxy moiety found on 3,4-methylenedioxymethamphetamine, a DEA Schedule I controlled substance. While its physiological, neurological, and toxicological actions have not been characterized, 3,4-MDPV has been reported by the DEA to be abused as a central nervous system stimulant. Its effective dose and chemical interactions are unknown, but it has been used alone and in combination with other stimulating compounds. Products containing 3,4-MDPV have been marketed in Europe and Australia; they have also been seized by law enforcement in several states. 3,4-MDPV and some of its metabolites have recently been characterized by spectroscopic analysis. 3,4-MDPV is to be used in the forensic analysis of samples that may contain this compound. This product, the hydrochloride salt of 3,4-MDPV, has superior solubility in aqueous solvents, compared to the free base (Item No. 10624).
Brand Name:
Vulcanchem
CAS No.:
1246820-09-6
VCID:
VC0138045
InChI:
InChI=1S/C16H21NO3.ClH/c1-2-5-13(17-8-3-4-9-17)16(18)12-6-7-14-15(10-12)20-11-19-14;/h6-7,10,13H,2-5,8-9,11H2,1H3;1H/i3D2,4D2,8D2,9D2;
SMILES:
CCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl
Molecular Formula:
C16H22ClNO3
Molecular Weight:
319.855
3,4-Methylenedioxy Pyrovalerone-d8 (hydrochloride)
CAS No.: 1246820-09-6
Reference Standards
VCID: VC0138045
Molecular Formula: C16H22ClNO3
Molecular Weight: 319.855
CAS No. | 1246820-09-6 |
---|---|
Product Name | 3,4-Methylenedioxy Pyrovalerone-d8 (hydrochloride) |
Molecular Formula | C16H22ClNO3 |
Molecular Weight | 319.855 |
IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)pentan-1-one;hydrochloride |
Standard InChI | InChI=1S/C16H21NO3.ClH/c1-2-5-13(17-8-3-4-9-17)16(18)12-6-7-14-15(10-12)20-11-19-14;/h6-7,10,13H,2-5,8-9,11H2,1H3;1H/i3D2,4D2,8D2,9D2; |
Standard InChIKey | PYQZNWFQAMFAMT-FQJBGNSISA-N |
SMILES | CCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl |
Description | 3,4-Methylenedioxy Pyrovalerone-d8 (hydrochloride) (3,4-MDPV-d8 (hydrochloride)) contains eight deuterium atoms at the 1-pyrrolidinyl position. It is intended for use as an internal standard for the quantification of 3,4-MDPV by GC- or LC-mass spectrometry. Pyrovalerone (Item No. 10817) and its analogs are inhibitors of the transporters for certain monoamine neurotransmitters, including dopamine and norepinephrine, preventing their uptake. 3,4-MDPV is an analog of pyrovalerone which includes the 3,4-methylenedioxy moiety found on 3,4-methylenedioxymethamphetamine, a DEA Schedule I controlled substance. While its physiological, neurological, and toxicological actions have not been characterized, 3,4-MDPV has been reported by the DEA to be abused as a central nervous system stimulant. Its effective dose and chemical interactions are unknown, but it has been used alone and in combination with other stimulating compounds. Products containing 3,4-MDPV have been marketed in Europe and Australia; they have also been seized by law enforcement in several states. 3,4-MDPV and some of its metabolites have recently been characterized by spectroscopic analysis. 3,4-MDPV is to be used in the forensic analysis of samples that may contain this compound. This product, the hydrochloride salt of 3,4-MDPV, has superior solubility in aqueous solvents, compared to the free base (Item No. 10624). |
Synonyms | 3,4-MDPV-d8 |
Reference | 1.Heron, C.,Costentin, J., and Bonnet, J.J. Evidence that pure uptake inhibitors including cocaine interact slowly with the dopamine neuronal carrier. Eur. J. Pharmacol. 264(3), 391-398 (1994). |
PubChem Compound | 53393958 |
Last Modified | Nov 11 2021 |
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